Bis(dicyclohexylphosphino)methane
Overview
Description
Bis(dicyclohexylphosphino)methane is a chemical compound with the molecular formula C25H46P2 . It has an average mass of 408.580 Da and a monoisotopic mass of 408.307465 Da . It is also known by other names such as Methylenebis(dicyclohexylphosphine) and has a CAS Number of 137349-65-6 .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it is commercially available and used as a ligand in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound consists of two dicyclohexylphosphino groups attached to a central methane molecule . The exact structure can be represented by the SMILES string C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4
.
Chemical Reactions Analysis
This compound is used as a catalyst in various reactions. These include Ru/phosphine catalyzed anti-Markovnikov addition reactions, regioselective Suzuki coupling reactions, Ru/phosphine catalyzed homogeneous hydrogenation reactions, and mediated cross-coupling reactions .
Physical and Chemical Properties Analysis
This compound has a boiling point of 511.2±20.0 °C at 760 mmHg . It has a flash point of 279.4±28.1 °C . It has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 9.80 .
Scientific Research Applications
1. Coordination Chemistry
Bis(dicyclohexylphosphino)methane (DCPM) is noted for forming crystalline complexes with various metals, such as uranium(VI) nitrate and thorium nitrate. These complexes are characterized by high thermal stability and coordination, where the ligands are likely bidentate (Parker & Banks, 1965). Additionally, DCPM shows reactivity in the formation of copper hydride complexes, which exhibit intense photoluminescence both in solid state and in solution (Mao et al., 2005).
2. Catalysis
DCPM acts as a ligand in catalytic processes, notably in the stereoselective anti-Markovnikov-addition of thioamides to alkynes. The choice of DCPM as a ligand influences the stereoselectivity of the addition, leading to the formation of Z-configured thioenamides (Goossen et al., 2008).
3. Photophysical and Photoreactive Properties
DCPM-containing complexes exhibit unique photophysical and photoreactive properties. For instance, iridium-gold heterobimetallic complexes with DCPM undergo photoreductive elimination of halogen, leading to the production of two-electron reduced species (Teets, Lutterman & Nocera, 2010). In another study, binuclear silver complexes with DCPM showed complex intrinsic photophysical processes characterized by ultrafast multiexponential decay (Kruppa et al., 2017).
4. Anion-Binding Studies
DCPM-containing gold(I) thiolate complexes with urea receptors have been explored for their anion-binding properties. The photophysical and anion-binding characteristics of these complexes are influenced by the electronic environment and linker between the thiolate and urea group. Some complexes displayed high selectivity and sensitivity for specific anions, such as fluoride (He et al., 2010).
Mechanism of Action
Target of Action
Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .
Mode of Action
The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .
Safety and Hazards
Properties
IUPAC Name |
dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLJHJHQKHZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347152 | |
Record name | Bis(dicyclohexylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137349-65-6 | |
Record name | Bis(dicyclohexylphosphino)methane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(dicyclohexylphosphino)methane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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